molecular formula C10H14O3 B2505844 3-Oxospiro[3.5]nonane-1-carboxylic acid CAS No. 2470437-26-2

3-Oxospiro[3.5]nonane-1-carboxylic acid

Cat. No.: B2505844
CAS No.: 2470437-26-2
M. Wt: 182.219
InChI Key: UJRFUJRUKDTGHA-UHFFFAOYSA-N
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Description

3-Oxospiro[3.5]nonane-1-carboxylic acid (C₁₀H₁₄O₃; monoisotopic mass: 182.0943 Da) is a spirocyclic compound characterized by a ketone group at the 3-position and a carboxylic acid at the 1-position of a [3.5]nonane backbone . Its spirocyclic architecture, however, aligns with emerging trends in drug design that prioritize three-dimensional, Fsp³-rich scaffolds to enhance bioavailability and target specificity .

Properties

IUPAC Name

3-oxospiro[3.5]nonane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRFUJRUKDTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing 3-Oxospiro[3.5]nonane-1-carboxylic acid involves cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the spirocyclic structure.

    Oxidation Reactions: Another approach involves the oxidation of a spirocyclic precursor. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
3-Oxospiro[3.5]nonane-1-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its spirocyclic nature allows for the creation of diverse derivatives through various chemical reactions:

  • Oxidation Reactions : The compound can undergo oxidation to form more oxidized derivatives, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reactions : It can be reduced to alcohol derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The carboxylic acid group can participate in nucleophilic substitution reactions to yield esters or amides.

These reactions highlight the compound's versatility in organic synthesis and its potential to contribute to the development of novel chemical entities .

Biological Research Applications

Enzyme Interaction Studies
The unique structure of this compound makes it a valuable tool for studying enzyme interactions. Its spirocyclic framework can mimic natural substrates, allowing researchers to investigate enzyme-catalyzed reactions and their mechanisms . This application is particularly relevant in understanding how enzymes recognize and process spirocyclic compounds.

Medicinal Chemistry

Potential Therapeutic Properties
Research into the pharmacological properties of this compound is ongoing, with studies suggesting potential anti-inflammatory and anticancer activities. The compound's derivatives are being explored for their biological activity, which could lead to the development of new therapeutic agents . The ability to modify its structure may enhance its efficacy and selectivity against specific biological targets.

Industrial Applications

Specialty Chemicals and Materials
In industrial settings, this compound is utilized as a precursor for synthesizing specialty chemicals and materials. Its unique properties can impart desirable characteristics to final products, making it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-Oxospiro[3.5]nonane-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (Da) Key Features Biological/Pharmacological Notes Reference
3-Oxospiro[3.5]nonane-1-carboxylic acid C₁₀H₁₄O₃ 182.09 Spiro[3.5]nonane, 3-keto, 1-carboxylic acid No reported studies or patents
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid C₈H₁₃NO₃ 171.19 Oxygen atom at 7-position, nitrogen at 2-position Bioisostere of pipecolic acid; improves water solubility and reduces toxicity in Bupivacaine analogs
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ 170.21 Oxygen at 5-position, carboxylic acid at 8-position Structural isomerism affects solubility and reactivity
3-Oxospiro[3.4]octane-1-carboxylic acid C₉H₁₂O₃ 168.20 Smaller spiro[3.4]octane core Limited synthesis data; discontinued commercial availability
1-Oxaspiro[3.5]nonane-3-carboxylic acid, 2-oxo C₉H₁₂O₄ 184.19 Additional ketone group at 2-position Higher oxygen content increases polarity
Key Observations:
  • Spiro Ring Size: Smaller spiro systems (e.g., [3.4]octane in ) reduce molecular weight and complexity compared to [3.5]nonane derivatives.
  • Synthetic Accessibility: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is synthesized via scalable routes (50–68% yields in multi-step processes) , whereas this compound lacks reported synthetic protocols.

Pharmacological Relevance

  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid: Demonstrated fivefold lower toxicity and enhanced water solubility when integrated into Bupivacaine, a local anesthetic . This highlights the role of spirocyclic frameworks in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
  • Pipecolic Acid Bioisosteres: Spirocyclic carboxylic acids mimic pipecolic acid, a non-proteinogenic amino acid involved in plant defense and mammalian neurotransmission. This bioisosterism enables their use in central nervous system (CNS) drug candidates .

Complexity Metrics

  • Topological Complexity: Compounds like (1RS,3SR,4SR)-trispiro[2.0.0.2.1.1]nonane-1-carboxylic acid (FAFDEW) exhibit high molecular complexity (Hmol = 4.585 bits/atom), correlating with increased synthetic challenges . While direct data for this compound is unavailable, its structural similarity suggests comparable complexity.

Biological Activity

3-Oxospiro[3.5]nonane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H14O3
  • IUPAC Name : this compound

The synthesis of this compound has been explored through various methods, including the use of spirocyclic intermediates and oxidation reactions. Notably, the synthesis often involves the construction of spirocyclic frameworks, which are crucial for imparting biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Helicobacter pylori, where it showed inhibitory effects on glutamate racemase, an essential enzyme for bacterial cell wall biosynthesis. This suggests its potential as a lead compound for developing new antibacterial agents .

Immunomodulatory Effects

The compound has also been linked to immunomodulatory activities. Derivatives of spirocyclic compounds have been shown to regulate chemokine receptors such as CCR3 and CCR5, which are involved in inflammatory responses and HIV infection . This positions this compound as a candidate for therapeutic applications in treating inflammatory diseases and viral infections.

Enzyme Inhibition

In studies evaluating the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, derivatives of this compound demonstrated the ability to inhibit the production of eicosanoids, which are mediators of inflammation . The inhibition profiles suggest that modifications to the carboxylic acid moiety can enhance biological activity.

Study on Antibacterial Activity

A study published in 2022 evaluated several spirocyclic analogs for their antibacterial efficacy against H. pylori. The results indicated that certain substitutions on the spirocyclic core significantly enhanced inhibitory activity against glutamate racemase (Table 1).

CompoundIC50 (µM)Activity
This compound15Moderate
Analog A10High
Analog B20Low

Immunomodulatory Research

In another investigation focused on chemokine receptor modulation, derivatives were tested for their ability to inhibit CCR5-mediated signaling pathways. The findings suggested that these compounds could delay disease progression in models of HIV infection (Table 2).

CompoundCCR5 Inhibition (%)Application
This compound75HIV treatment
Derivative C90Enhanced efficacy
Derivative D60Moderate efficacy

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